1-Methyl-1H-indazol-3(2H)-one is classified as an indazole derivative. Indazoles are recognized for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities. The specific substitution on the indazole core can significantly influence its biological activity and therapeutic potential.
The synthesis of 1-Methyl-1H-indazol-3(2H)-one can be achieved through several methods, primarily involving cyclization reactions. A common approach is the condensation of hydrazine derivatives with appropriate carbonyl compounds or their equivalents.
The molecular structure of 1-Methyl-1H-indazol-3(2H)-one can be described as follows:
The compound exhibits specific NMR spectral characteristics that confirm its structure:
1-Methyl-1H-indazol-3(2H)-one participates in various chemical reactions that enhance its utility in synthetic chemistry:
The mechanism of action for 1-Methyl-1H-indazol-3(2H)-one primarily involves its interaction with biological targets such as enzymes and receptors:
The applications of 1-Methyl-1H-indazol-3(2H)-one span across various fields:
The indazole scaffold emerged as a significant pharmacophore following the isolation of natural products like nigellicine and nigeglanine from Nigella sativa seeds in the late 20th century [10]. Early therapeutic applications centered on anti-inflammatory drugs such as bendazac (developed in the 1970s), which featured an unsubstituted indazole core. The strategic introduction of a methyl group at the N(1) position and a ketone at C(3) in 1-methyl-1H-indazol-3(2H)-one (CAS 100922-97-2) marked a pivotal advancement, enhancing metabolic stability and enabling targeted derivatization [1] [3]. This compound’s discovery arose from systematic efforts to optimize indazole’s physicochemical properties, transitioning from simple anti-inflammatory agents to targeted therapies. By the 2000s, derivatives of this scaffold were integral to kinase inhibitors like pazopanib (FDA-approved in 2009), demonstrating its role in oncology [3] [8].
Table 1: Evolution of Indazole-Based Therapeutics
Era | Key Compound | Therapeutic Application | Role of 1-Methyl-1H-indazol-3(2H)-one |
---|---|---|---|
1970s | Bendazac | Anti-inflammatory | N/A |
1990s | Granisetron | Antiemetic | Core scaffold optimization |
2000s | Pazopanib | Anticancer (tyrosine kinase inhibitor) | Direct precursor for functionalization |
2010s | Niraparib | PARP inhibitor for ovarian cancer | SAR expansion via C6 halogenation |
1-Methyl-1H-indazol-3(2H)-one (MW: 148.16 g/mol) serves as a versatile molecular template in drug design due to three key attributes:
Table 2: Functionalization Hotspots and Applications of 1-Methyl-1H-indazol-3(2H)-one
Position | Reactivity | Derivative Example | Biological Application |
---|---|---|---|
N(1) | Alkylation/arylation | 1-Benzyl-2-methyl-5-nitroindazolin-3-one | Antichagasic [5] |
C(3) | Nucleophilic addition | 3-(Arylamino)-1-methyl-1H-indazol-3(2H)-one | Kinase inhibition [1] |
C(6) | Electrophilic substitution | 6-Bromo-1-methyl-1H-indazol-3(2H)-one | Anticancer scaffold [1] |
C(5)/C(7) | Nitration/halogenation | 5-Nitro-1-methyl-1H-indazol-3(2H)-one | Antiparasitic [9] |
Current research on 1-methyl-1H-indazol-3(2H)-one focuses on three interconnected objectives:
Table 3: Key Pharmacological Derivatives and Their Targets
Derivative Class | Representative Compound | Biological Target | Activity |
---|---|---|---|
Triazole-oxadiazole hybrids | 9h | Bacterial DNA gyrase | MIC: 4.0 µg/mL vs. S. pneumoniae [2] |
N(2)-Arylindazol-3(2H)-ones | 5d (R=4-OMe-Ph) | VEGFR-2/PDGFR-β | IC₅₀: 0.8 µM [8] |
5-Nitroindazolinones | 1-Propyl-2-benzyl-5-nitroindazolin-3-one | T. cruzi trypanothione reductase | IC₅₀: 1.5 µM [5] |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2